2'-Désoxyisocytidine

Vue d'ensemble

Description

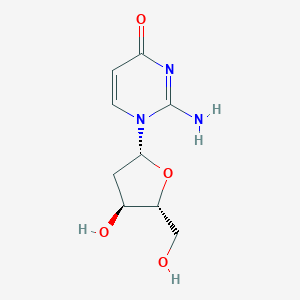

2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one, also known as 2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one, is a useful research compound. Its molecular formula is C9H13N3O4 and its molecular weight is 227.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Reconnaissance enzymatique et appariement des bases

La 2'-Désoxyisocytidine joue un rôle crucial dans la reconnaissance enzymatique des paires de bases. Elle a été utilisée pour étudier la capacité de diverses polymérases à catalyser la formation dirigée par un modèle d'une paire de bases entre l'isoguanine (iso-G) et l'isocytosine (iso-C) dans des oligonucléotides en duplex .

Synthèse de l'ADN

La this compound forme le désoxycytidine triphosphate (dCTP) lors de la phosphorylation, qui est utilisé pour synthétiser l'ADN via diverses ADN polymérases ou rétrotranscriptases . Cela en fait un composant vital dans le domaine du génie génétique et de la biotechnologie.

Recherche en protéomique

La this compound est utilisée comme biochimique pour la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé peut être utilisé pour étudier les interactions des protéines avec l'ADN.

Expansion de l'alphabet génétique

La paire de bases entre l'isoguanine (iso-G) et l'isocytosine (iso-C) peut jouer des rôles utiles dans un environnement de laboratoire contemporain, élargissant l'alphabet génétique . Cela pourrait potentiellement conduire à la création de nouvelles formes de vie synthétiques.

Étude de la chimie prébiotique

L'étude de la paire de bases entre l'isoguanine (iso-G) et l'isocytosine (iso-C) fournit des informations sur les structures chimiques possibles des formes de vie primitives qui ont émergé sur la planète Terre il y a plusieurs milliards d'années .

Mécanisme D'action

Target of Action

2’-Deoxyisocytidine, also known as 2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one, primarily targets enzymes such as Thymidine kinase 2, mitochondrial , Class B acid phosphatase , and Deoxycytidine kinase in humans . These enzymes play crucial roles in nucleotide metabolism and DNA synthesis.

Mode of Action

2’-Deoxyisocytidine is a purine nucleoside analog. It is phosphorylated into its active, triphosphate, form within the cell . The compound’s interaction with its targets leads to the inhibition of DNA synthesis and induction of apoptosis .

Biochemical Pathways

The compound affects the biochemical pathways related to DNA synthesis and cell death. By inhibiting DNA synthesis, it disrupts the normal cell cycle, leading to cell death or apoptosis . The exact biochemical pathways affected by 2’-Deoxyisocytidine are still under investigation.

Pharmacokinetics

It is known that the compound is metabolized in the body .

Result of Action

The primary result of 2’-Deoxyisocytidine’s action is the inhibition of DNA synthesis and induction of apoptosis . This leads to the death of cancer cells, particularly those in the S-phase of the cell cycle . It has broad antitumor activity targeting indolent lymphoid malignancies .

Analyse Biochimique

Biochemical Properties

2’-Deoxyisocytidine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is a purine nucleoside analog, and purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Cellular Effects

2’-Deoxyisocytidine has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce cardiac differentiation in human umbilical cord mesenchymal stem cells . The transplanted cells differentiated into functional cardiomyocytes and significantly improved cardiac performance .

Molecular Mechanism

At the molecular level, 2’-Deoxyisocytidine exerts its effects through several mechanisms. It is incorporated into DNA, leading to premature chain termination after insertion of another nucleotide triphosphate . This non-terminal position inhibits its removal by DNA repair enzymes, ultimately leading to apoptosis .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, 2’-Deoxyisocytidine exhibits changes in its effects. For instance, oligonucleotides containing 2’-Deoxyisocytidine are susceptible to a stepwise depyrimidination . Oligonucleotides incorporating 2’-O-alkylated nucleosides are stable .

Metabolic Pathways

2’-Deoxyisocytidine is involved in several metabolic pathways. It is metabolized through glycolysis and oxidative phosphorylation to produce adenosine triphosphate (ATP), which provides the energy for most cellular functions .

Activité Biologique

2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one, also known as 2’-deoxyisocytidine, is a nucleoside analog with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, particularly in the context of cancer therapeutics and enzyme inhibition.

- Molecular Formula : C₉H₁₃N₃O₄

- Molecular Weight : 227.22 g/mol

- CAS Number : 123075-23-0

The biological activity of this compound primarily involves its role as a purine nucleoside analog. It is phosphorylated within cells to form its active triphosphate form, which then interferes with DNA synthesis and cellular proliferation. The compound targets several key enzymes involved in nucleotide metabolism:

- Thymidine Kinase 2 (TK2) : Involved in the phosphorylation of nucleosides, crucial for DNA synthesis.

- Deoxycytidine Kinase (dCK) : Plays a significant role in the activation of nucleoside analogs.

- Class B Acid Phosphatase : Involved in various metabolic processes that may be disrupted by the presence of the compound.

By inhibiting these enzymes, 2’-deoxyisocytidine disrupts normal cell cycle progression, leading to apoptosis in rapidly dividing cells, such as those found in tumors .

Anticancer Properties

Preliminary studies indicate that 2’-deoxyisocytidine exhibits anticancer properties by inhibiting tumor growth through several mechanisms:

- Inhibition of DNA Synthesis : Disruption of nucleotide supply leads to impaired DNA replication.

- Modulation of Signaling Pathways : The compound may alter cellular signaling pathways that regulate cell growth and survival.

Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes critical for cancer cell metabolism:

| Enzyme | Role | Effect of 2’-deoxyisocytidine |

|---|---|---|

| Thymidine Kinase 2 | Phosphorylates thymidine | Inhibition reduces nucleotide availability |

| Deoxycytidine Kinase | Activates deoxynucleosides | Impairs DNA synthesis |

| Class B Acid Phosphatase | Involved in metabolic regulation | Disruption may affect tumor metabolism |

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of 2’-deoxyisocytidine:

-

Study on Antitumor Activity :

- In vitro studies showed that treatment with 2’-deoxyisocytidine resulted in significant apoptosis in various cancer cell lines, including breast and lung cancer models. The mechanism was linked to the inhibition of TK2 and dCK activities.

- Pharmacokinetics :

- Nucleoside Analog Development :

Propriétés

IUPAC Name |

2-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c10-9-11-7(15)1-2-12(9)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDXILRPBZRTHG-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)N=C2N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)N=C2N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

ANone: 2'-Deoxyisocytidine can form base pairs with both canonical (dG, dA, dT, dC) and non-canonical nucleosides, impacting duplex stability differently depending on the context:

- Parallel vs. Antiparallel DNA: In parallel DNA duplexes, incorporating 2'-deoxyisocytidine generally decreases stability compared to duplexes with its 5-methylated counterpart (5-methyl-2'-deoxyisocytidine). This destabilization is less pronounced in antiparallel DNA. []

- Impact of Methylation: The presence of a 5-methyl group on 2'-deoxyisocytidine (forming 5-methyl-2'-deoxyisocytidine) significantly enhances the stability of the iCd⋅Gd base pair in parallel-stranded DNA. This stabilization is attributed to favorable methyl/methyl contacts or methyl/backbone interactions. []

- Base Pairing with Isoguanosine: When paired with 2'-deoxyisoguanosine, 2'-deoxyisocytidine forms a base pair that exhibits different stability levels depending on the methylation status of both nucleosides. The 5-methylated forms of both nucleosides create a more stable base pair compared to their unmethylated counterparts. []

A: Yes, oligonucleotides containing 2'-deoxyisocytidine demonstrate increased resistance to degradation by 3'-exonucleases, specifically snake-venom phosphodiesterase. This enhanced stability is attributed to the modified structure of 2'-deoxyisocytidine compared to its canonical counterparts. []

ANone: Modifications to the 2'-deoxyisocytidine structure, such as the addition of a 5-methyl group or 2'-O-alkylation, significantly influence its base-pairing properties:

- 5-Methylation: The addition of a methyl group at the 5-position of 2'-deoxyisocytidine not only enhances duplex stability but also improves the stability of its triphosphate form, which is crucial for enzymatic incorporation during DNA synthesis. []

A: 8-Aza-2'-deoxyisoguanosine, a fluorescent analog of 2'-deoxyisoguanosine, exhibits enhanced fluorescence in alkaline conditions. When incorporated into DNA duplexes with 2'-deoxyisocytidine, changes in fluorescence can be used to monitor base pair stability and formation. This property makes 8-aza-2'-deoxyisoguanosine a valuable tool for studying DNA structure and interactions. []

ANone: The unique properties of 2'-deoxyisocytidine make it a promising candidate for various applications:

- Expanding the Genetic Alphabet: 2'-deoxyisocytidine, when paired with 2'-deoxyisoguanosine, expands the genetic alphabet, offering the potential to create new biological functions and enhance the information storage capacity of DNA. This has significant implications for synthetic biology and the development of novel biotechnologies. []

- DNA-Based Nanostructures: The ability of 2'-deoxyisocytidine to form stable base pairs with both canonical and non-canonical nucleosides makes it a valuable building block for creating complex DNA-based nanostructures. []

- Antisense and Antigene Therapies: The enhanced stability of oligonucleotides containing 2'-deoxyisocytidine against enzymatic degradation makes them attractive candidates for antisense and antigene therapies, where resistance to nucleases is crucial for therapeutic efficacy. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.